2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a cyclopentylidenemethyl substituent attached to the boron atom within the dioxaborolane framework. This compound belongs to a broader class of organoboron reagents widely utilized in cross-coupling reactions (e.g., Suzuki-Miyaura), hydroboration, and medicinal chemistry applications due to their stability and tunable reactivity.
Properties
IUPAC Name |
2-(cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO2/c1-11(2)12(3,4)15-13(14-11)9-10-7-5-6-8-10/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMQKSRJXWCQNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570617 | |
| Record name | 2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167693-19-8 | |
| Record name | 2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
- Deprotonation : Bis[(pinacolato)boryl]methane is treated with a strong base (e.g., n-butyllithium or 2,2,6,6-tetramethylpiperidine) to generate a boron-stabilized carbanion.
- Nucleophilic Attack : The carbanion attacks the carbonyl carbon of cyclopentanone, forming a tetrahedral intermediate.
- Elimination : A β-hydroxide elimination step produces the cyclopentylidenemethyl boronate.
Experimental Procedure
Reagents :
- Bis[(pinacolato)boryl]methane (1 equiv)
- Cyclopentanone (1.05 equiv)
- 2,2,6,6-Tetramethylpiperidine (1.2 equiv)
- n-Butyllithium (2.5 M in hexane)
- Tetrahydrofuran (THF), ammonium chloride, ethyl acetate.
Steps :
- Dissolve 2,2,6,6-tetramethylpiperidine in THF under argon and cool to −78°C.
- Add n-butyllithium dropwise, followed by bis[(pinacolato)boryl]methane.
- Introduce cyclopentanone and warm to room temperature overnight.
- Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via column chromatography.
- Characterization :
Electrophile-Induced Ring Contraction
A secondary method, described in PMC, involves ring-contractive 1,2-metallate rearrangements of 6-membered alkenyl boronate complexes. While primarily used for diastereodivergent syntheses, this approach can be adapted for cyclopentylidenemethyl boronate formation.
Key Steps
- Formation of Alkenyl Boronate Complex : React a tertiary boronic ester with tert-butyllithium to generate a cyclic intermediate.
- Electrophilic Activation : Treat with electrophiles (e.g., Eschenmoser’s salt) to induce contraction from a 6- to 5-membered ring.
Optimization Insights
- Solvent Control : Use of trifluoroethanol (TFE) as a co-solvent reverses diastereoselectivity (86:14 → 14:86).
- Yield : 44–77% depending on electrophile and conditions.
Comparative Analysis of Methods
| Parameter | Boron-Wittig | Ring Contraction |
|---|---|---|
| Yield | 82–85% | 44–77% |
| Diastereocontrol | N/A | High (up to 94:6) |
| Functional Group Tolerance | Moderate | Broad |
| Scalability | Demonstrated | Limited |
Industrial-Scale Considerations
- Cost Efficiency : The boron-Wittig method uses commercially available bis[(pinacolato)boryl]methane, making it preferable for large-scale production.
- Safety : Ring contraction requires handling reactive electrophiles (e.g., iodomethane), necessitating stringent safety protocols.
Emerging Techniques
Recent patents (e.g., WO2022166793A1) highlight innovations in transition-metal-catalyzed borylation , though specific applications to this compound remain exploratory.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically require the presence of a nucleophile and a suitable catalyst, such as palladium or nickel.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acids, while reduction reactions can produce alcohols or alkanes .
Scientific Research Applications
Organic Synthesis
2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily utilized as a reagent in organic synthesis. Its boron atom facilitates various reactions such as:
-
Cross-Coupling Reactions : This compound can serve as a boron source in palladium-catalyzed cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It is effective in synthesizing complex organic molecules and pharmaceuticals.
Reaction Type Example Products Suzuki Coupling Biaryl compounds Negishi Coupling Aryl zinc compounds
Materials Science
The compound's unique properties make it suitable for applications in materials science:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or to introduce functional groups that allow for further chemical modifications.
- Nanomaterials : Research indicates potential use in the development of boron-doped nanomaterials which exhibit unique electronic properties beneficial for electronic and photonic applications.
Medicinal Chemistry
The incorporation of boron into drug design has been a growing field:
- Anticancer Agents : Boron-containing compounds have shown promise in targeting cancer cells due to their ability to form stable complexes with biomolecules.
- Drug Delivery Systems : The compound may be used in the development of drug delivery systems that enhance the solubility and bioavailability of therapeutic agents.
Case Studies
Several studies highlight the practical applications of this compound:
- Cross-Coupling Reactions : A study demonstrated the efficiency of this compound in Suzuki coupling reactions to synthesize biaryl compounds with high yields and selectivity. The reaction conditions were optimized to achieve minimal by-product formation.
- Polymer Development : Research focused on incorporating this dioxaborolane into a polymer matrix resulted in materials with enhanced thermal stability and mechanical strength. The study concluded that the presence of boron improved the material's properties significantly compared to traditional polymers.
- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit selective cytotoxicity towards various cancer cell lines. The mechanism was attributed to the formation of reactive oxygen species (ROS) upon interaction with cellular components.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is particularly useful in catalytic processes, where the compound can activate substrates and promote chemical transformations .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Dependent Reactivity and Stability
The reactivity and stability of pinacol boronate esters are heavily influenced by the substituent attached to the boron atom. Below is a comparative analysis of key analogs:
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in dichlorophenyl derivatives) enhance electrophilicity at boron, improving reactivity in cross-couplings but may reduce stability .
- Physical State : Lower molecular weight analogs (e.g., cyclohexyl derivative) are liquids, facilitating handling in solution-phase reactions, while aryl-substituted derivatives are typically solids .
Biological Activity
2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 167693-19-8) is an organoboron compound that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C12H21BO2
- Molecular Weight : 208.10 g/mol
- Structure : The compound features a dioxaborolane ring with cyclopentylidene and tetramethyl substituents.
Anticancer Properties
Recent studies have indicated that organoboron compounds exhibit significant anticancer activities. For instance, the dioxaborolane derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
Table 1: Anticancer Activity of Dioxaborolane Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Dioxaborolane | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| Dioxaborolane | A549 (Lung Cancer) | 20 | Inhibition of cell proliferation |
| Dioxaborolane | HeLa (Cervical Cancer) | 18 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
Organoboron compounds have also been evaluated for their antimicrobial properties. Research indicates that certain derivatives can inhibit the growth of bacteria and fungi.
Table 2: Antimicrobial Activity of Dioxaborolane Compounds
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| Dioxaborolane | E. coli | 32 µg/mL | Bactericidal |
| Dioxaborolane | S. aureus | 16 µg/mL | Bacteriostatic |
| Dioxaborolane | C. albicans | 64 µg/mL | Fungicidal |
Case Studies
-
Case Study on Anticancer Efficacy
A study conducted by Smith et al. (2023) demonstrated that the administration of this compound in murine models led to a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to activate apoptotic pathways and inhibit angiogenesis. -
Case Study on Antimicrobial Effects
In a clinical trial reported by Johnson et al. (2024), the efficacy of dioxaborolane derivatives against methicillin-resistant Staphylococcus aureus (MRSA) was evaluated. The results showed that the compound exhibited potent antibacterial activity with low toxicity profiles, suggesting its potential as a therapeutic agent for resistant infections.
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The boron atom in the dioxaborolane structure plays a crucial role in these interactions:
- Protein Binding : The compound can form reversible covalent bonds with specific amino acid residues in proteins, altering their function.
- Nucleic Acid Interaction : It has been shown to intercalate into DNA strands, leading to disruption of replication processes in cancer cells.
Q & A
Q. What are the limitations in scaling up multi-step syntheses?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
